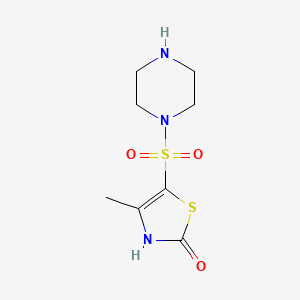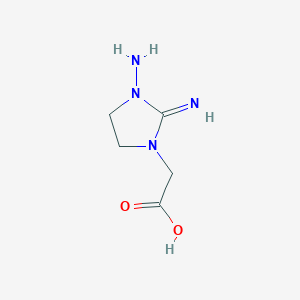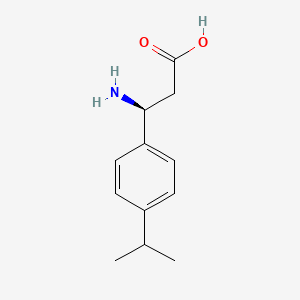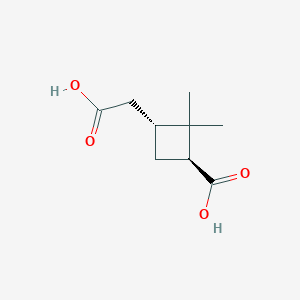![molecular formula C20H24O7 B12830930 8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12830930.png)
8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripdiolide is a bioactive diterpene triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F. This compound has been recognized for its impressive anti-inflammatory, immunosuppressive, and antitumor properties . Tripdiolide, along with other compounds from Tripterygium wilfordii Hook F, has been used in traditional medicine for centuries to treat autoimmune and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripdiolide can be extracted from the root bark of Tripterygium wilfordii Hook F using various solvents such as chloroform, methanol, and ethanol . The extraction process typically involves hot water, ethanol-ethyl acetate, and chloroform-methanol extracts .
Industrial Production Methods: Industrial production of tripdiolide involves large-scale extraction from the plant material, followed by purification processes to isolate the compound. Advanced techniques such as nanostructure formation through filming rehydration and ultrasonic methods have been reported to enhance the efficiency of tripdiolide extraction .
Chemical Reactions Analysis
Types of Reactions: Tripdiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tripdiolide can lead to the formation of epoxides, while reduction can yield alcohol derivatives .
Scientific Research Applications
Tripdiolide has a wide range of scientific research applications due to its potent biological activities .
Chemistry: In chemistry, tripdiolide is used as a model compound to study the reactivity of diterpene triepoxides and to develop new synthetic methodologies .
Biology: In biological research, tripdiolide is studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Medicine: In medicine, tripdiolide has shown promise as a potential therapeutic agent for treating various cancers, autoimmune diseases, and inflammatory conditions . Its antitumor properties have been demonstrated in studies involving lung, pancreatic, nasopharyngeal, breast, stomach, liver, and colon cancers .
Industry: In the pharmaceutical industry, tripdiolide is being explored for its potential to be developed into new drugs for treating cancer and autoimmune diseases .
Mechanism of Action
Tripdiolide exerts its effects through multiple molecular targets and pathways .
Molecular Targets: The compound inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation and immune responses . It also targets other transcription factors such as p65 and c-Rel .
Pathways Involved: Tripdiolide affects various signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in cell growth and immune regulation . It also modulates the expression of heat shock proteins and other stress response proteins .
Comparison with Similar Compounds
Triptolide: Another diterpene triepoxide with similar anti-inflammatory and antitumor properties.
Celastrol: A triterpene known for its anti-inflammatory and neuroprotective effects.
Pristimerin: A triterpene with anticancer and anti-inflammatory activities.
Wilforlide A: A triterpene with immunosuppressive properties.
Uniqueness of Tripdiolide: Tripdiolide is unique due to its specific molecular structure and the distinct pathways it targets. Its ability to modulate multiple signaling pathways and transcription factors makes it a versatile compound with broad therapeutic potential .
Properties
IUPAC Name |
8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJWFVBVNFXCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
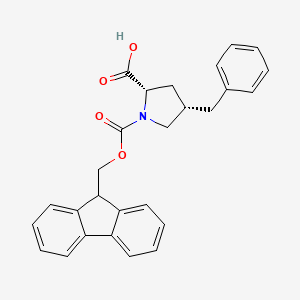
![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
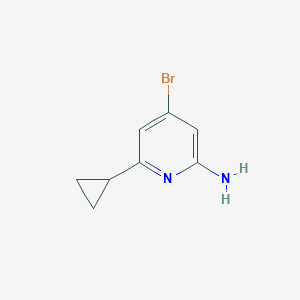

![1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830876.png)

![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)

